2-(2-aminoethyl)isoquinolin-1-one is a compound that belongs to the isoquinoline family, characterized by its unique structural features and potential biological activities. Isoquinolines are bicyclic organic compounds derived from the benzene and pyridine rings, and 2-(2-aminoethyl)isoquinolin-1-one specifically contains an aminoethyl side chain attached to the isoquinoline structure. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
The compound can be synthesized through various organic reactions, often involving the modification of existing isoquinoline derivatives or through direct synthesis methods. Research articles have detailed several synthetic pathways and methodologies to obtain this compound, emphasizing its relevance in drug discovery and development.
2-(2-aminoethyl)isoquinolin-1-one is classified as an isoquinolinone, which is a type of heterocyclic compound. It displays properties typical of both aromatic compounds and amines, making it a subject of interest in pharmacological studies.
The synthesis of 2-(2-aminoethyl)isoquinolin-1-one can be achieved through several methods, including:
In practical applications, the synthesis often involves multiple steps, including protection of functional groups, selective reactions to introduce the aminoethyl chain, and purification steps such as column chromatography to isolate the final product. The yields can vary significantly based on the specific conditions employed during synthesis.
The molecular structure of 2-(2-aminoethyl)isoquinolin-1-one can be represented as follows:
The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular framework and confirm the presence of functional groups.
2-(2-aminoethyl)isoquinolin-1-one can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to ensure optimal yields and minimize side reactions. The use of catalysts or specific solvents can also influence reaction pathways significantly.
The mechanism by which 2-(2-aminoethyl)isoquinolin-1-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. These may include:
Studies evaluating the biological activity often employ assays measuring cell viability and enzyme inhibition, providing quantitative data on efficacy against specific cancer cell lines or other biological markers .
2-(2-aminoethyl)isoquinolin-1-one has potential applications in:
This compound exemplifies how modifications in isoquinoline derivatives can lead to significant advancements in medicinal chemistry and therapeutic development. Further research is warranted to explore its full potential and mechanisms of action.
Isoquinolin-1-one derivatives represent a privileged scaffold in medicinal chemistry, with historical roots tracing back to the isolation of naturally occurring isoquinoline alkaloids such as morphine and papaverine. These early discoveries highlighted the scaffold’s potential for modulating biological targets [5] . Modern drug discovery has leveraged the core structure for its synthetic versatility and capacity to interact with diverse therapeutic targets. Notable examples include the MDM2-p53 protein interaction inhibitor AM-8553 (compound 38), which exhibits picomolar binding affinity (IC₅₀ = 1.1 nM) and demonstrated in vivo antitumor efficacy in SJSA-1 xenograft models [1]. Similarly, duvelisib—a 2-phenylisoquinolin-1-one-based PI3K inhibitor—received FDA approval for hematologic malignancies, validating the scaffold’s clinical relevance [4] . The structural evolution of these compounds underscores a transition from natural product isolation to rational design, with over 250 novel isoquinoline alkaloids reported between 2019–2023 alone .
Table 1: Clinically Significant Isoquinolin-1-one Derivatives
Compound | Therapeutic Target | Clinical Indication | Key Pharmacological Data |
---|---|---|---|
AM-8553 (38) | MDM2-p53 interaction | Cancer (Preclinical) | IC₅₀ = 1.1 nM (MDM2); tumor regression at 200 mg/kg (oral) [1] |
Duvelisib | PI3Kδ/γ kinases | CLL/SLL | FDA-approved (2018) [4] |
BR1018018 | PI3K selective inhibitor | Cancer (Investigational) | Structural optimization ongoing [4] |
Lorcaserin (Withdrawn) | 5-HT₂C receptor agonist | Obesity | Moderate weight loss (3.0–3.6% vs. placebo) [2] |
The incorporation of a 2-(2-aminoethyl) side chain into the isoquinolin-1-one nucleus enhances target engagement through two key mechanisms:
Structure-Activity Relationship (SAR) Insights:
Table 2: SAR of 2-(2-Aminoethyl)isoquinolin-1-one Derivatives
Structural Modification | Biological Activity | Potency Enhancement | Reference |
---|---|---|---|
C-8 Pyrimidinyl substitution (e.g., 3c) | Antiproliferative (HCT116) | IC₅₀ = 15.7 μM (vs. >100 μM for unsubstituted) [4] | |
3-(1-Hydroxycyclobutyl) group | 5-HT₂CR PAAM | Docking score: -11.8 kcal/mol [2] | |
N-Benzyl substitution | P-glycoprotein inhibition | IC₅₀ = 0.45 μM (MDR reversal) [9] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: